molecular formula C14H15NO B7897703 (S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol

(S)-2-([1,1'-Biphenyl]-4-yl)-2-aminoethan-1-ol

Cat. No.: B7897703
M. Wt: 213.27 g/mol
InChI Key: DRGRSSFCCDTWRF-CQSZACIVSA-N
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Description

(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol is a chiral compound that features a biphenyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Aminoethanol Moiety: The aminoethanol moiety can be introduced through the reaction of the biphenyl compound with an appropriate amine and an alcohol under suitable conditions.

Industrial Production Methods

In industrial settings, the production of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl amines.

Scientific Research Applications

(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic residues in proteins, while the aminoethanol moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    2-Aminoethanol: A compound with an amino group and an alcohol group attached to an ethane backbone.

Uniqueness

(S)-2-([1,1’-Biphenyl]-4-yl)-2-aminoethan-1-ol is unique due to its chiral nature and the presence of both a biphenyl group and an aminoethanol moiety. This combination of structural features allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S)-2-amino-2-(4-phenylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-14(10-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGRSSFCCDTWRF-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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